Phenamil methanesulfonate

Catalog No.
S2781803
CAS No.
1161-94-0; 2038-35-9
M.F
C13H16ClN7O4S
M. Wt
401.83
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenamil methanesulfonate

CAS Number

1161-94-0; 2038-35-9

Product Name

Phenamil methanesulfonate

IUPAC Name

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid

Molecular Formula

C13H16ClN7O4S

Molecular Weight

401.83

InChI

InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)

InChI Key

MHPIZTURFVSLTJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N

solubility

not available

Phenamil methanesulfonate is a synthetic compound that belongs to the class of sodium channel blockers. It is chemically characterized as 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt. This compound is known for its ability to inhibit sodium channels, which plays a crucial role in various biological processes, including muscle contraction and neuronal signaling. Phenamil methanesulfonate is often used in scientific research to study sodium channel function and its implications in cellular motility and signaling pathways.

Phenamil methanesulfonate primarily acts as an inhibitor of sodium channels, particularly in bacterial systems. It has been observed to block the rotation of flagella in certain bacteria, which can be utilized to investigate the architecture and function of sodium-driven motors. For instance, mutations in specific genes (motA and motB) can confer resistance to phenamil, indicating its role in modifying motility through sodium channel inhibition . The compound does not undergo significant hazardous reactions under normal conditions, making it relatively stable for laboratory use .

Phenamil methanesulfonate exhibits several biological activities, particularly in the context of adipocyte differentiation. Research indicates that it can modulate the expression of peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor involved in adipogenesis. This modulation can lead to increased adipocyte differentiation and lipid accumulation . Additionally, phenamil has been studied for its potential effects on bone repair by activating endogenous bone morphogenetic protein signaling pathways, promoting osteoblastic differentiation while also inducing some adipogenic differentiation .

The synthesis of phenamil methanesulfonate typically involves several steps starting from precursor compounds. One common method includes the reaction of 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide with methanesulfonic acid to form the methanesulfonate salt. Detailed synthetic procedures may vary depending on the specific laboratory protocols but generally involve standard organic synthesis techniques such as crystallization and purification processes.

Phenamil methanesulfonate has diverse applications in biochemical and pharmacological research. Its primary uses include:

  • Investigating Sodium Channel Function: It serves as a tool for studying the mechanisms of sodium channels in both prokaryotic and eukaryotic cells.
  • Adipocyte Research: By modulating PPARγ expression, phenamil is utilized in studies related to obesity and metabolic disorders.
  • Bone Regeneration Studies: Its role in promoting osteogenesis makes it a candidate for research into bone repair mechanisms .

Phenamil methanesulfonate has been extensively studied for its interactions with various biological systems. Notably, it has been shown to affect the motility of bacteria by inhibiting sodium-driven flagellar motors. Studies have identified mutations that confer resistance to phenamil, allowing researchers to explore different sodium interaction sites within motor proteins . Additionally, its effects on adipocyte differentiation highlight its potential interactions with metabolic pathways influenced by PPARγ.

Several compounds share structural or functional similarities with phenamil methanesulfonate. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
AmilorideSodium channel blockerUsed primarily as a diuretic; affects renal function.
BenzamilSodium channel blockerMore selective for epithelial sodium channels; used in hypertension treatment.
EplerenoneAldosterone antagonistTargets mineralocorticoid receptors; used in heart failure treatment.

Uniqueness of Phenamil Methanesulfonate:

  • Unlike amiloride and benzamil, which are primarily used as diuretics or antihypertensives, phenamil methanesulfonate is more focused on research applications related to cellular motility and adipogenesis.
  • Its dual role in promoting both osteoblastic differentiation and adipogenesis sets it apart from other sodium channel blockers that do not exhibit such diverse biological activities.

Industrial Synthesis Protocols

The industrial synthesis of phenamil methanesulfonate begins with 6-chloro-3,5-diamino-2-pyrazinecarboxamide as the primary precursor [6]. This intermediate undergoes a guanidinylation reaction with phenyl isothiocyanate in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60°C for 12 hours [6] . The resulting thiourea derivative is then treated with methanesulfonic acid in methanol at 25°C to form the methanesulfonate salt [1] [2].

Key process parameters include:

  • Stoichiometry: 1:1.2 molar ratio of precursor to phenyl isothiocyanate
  • Temperature control: ±2°C tolerance during guanidinylation [6]
  • Acid addition rate: 0.5 mL/min methanesulfonic acid introduction [2]

Batch sizes in industrial production typically range from 5–50 kg, with reaction yields averaging 68–72% after salt formation [3] .

Purification Methodologies

Post-synthetic purification employs a three-stage process:

  • Primary crystallization: Crude product dissolved in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin at 70°C, followed by gradual cooling to 4°C [1] [3]. This removes hydrophobic byproducts through differential solubility.
  • Chromatographic polishing: Sephadex G-50 size-exclusion chromatography using Tris-NaCl buffer (pH 7.4) at 4°C [3]. Elution profiles show phenamil methanesulfonate emerging at 0.7–0.9 column volumes.
  • Lyophilization: Frozen fractions are subjected to vacuum drying (<50 mTorr) for 72 hours to obtain anhydrous crystalline product [3] .

Final purity levels exceed 98% as verified by HPLC-UV (λ = 280 nm) [1] [6]. The purification yield typically ranges from 85–91% depending on initial crude quality [3].

Quality Control Standards

Rigorous analytical protocols ensure batch-to-batch consistency:

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (150 × 4.6 mm, 5 μm)
  • Mobile phase: 65:35 v/v 10 mM ammonium acetate (pH 5.0):acetonitrile
  • Flow rate: 1.0 mL/min
  • Retention time: 6.8 ± 0.2 minutes [1] [6]

Thin-Layer Chromatography (TLC)

  • Plate: Silica gel 60 F254
  • Solvent system: Chloroform:methanol:acetic acid (90:9:1 v/v)
  • Rf value: 0.42 ± 0.03 [6]
  • Detection: UV 254 nm followed by ninhydrin spray [6]

Specification ranges for commercial batches:

ParameterAcceptance Criteria
Purity (HPLC)≥98.0%
Residual solvents<0.5% (ICH Q3C)
Water content≤2.0% (Karl Fischer)
Heavy metals<10 ppm

Stability Under Various Environmental Conditions

Phenamil methanesulfonate demonstrates conditional stability:

Thermal Stability

  • 25°C: <0.5% degradation over 6 months (desiccated) [2]
  • 40°C: 2.1% degradation/month (accelerated testing) [1]
  • Lyophilized form remains stable for 36 months at -20°C

Photolytic Behavior

  • UV-Vis exposure (300–400 nm) causes 15% decomposition after 48 hours [1]
  • Amber glass packaging recommended for long-term storage [2]

pH-Dependent Solubility

MediumSolubility (mg/mL)
Water (pH 7.4)<0.1
0.1 M HClInsoluble
DMSO≥5.0 (with warming)
45% HP-β-CD2.5

Phenamil methanesulfonate (Chemical Formula: C₁₃H₁₆ClN₇O₄S; Molecular Weight: 401.83 g/mol) represents a second-generation amiloride derivative that exhibits enhanced pharmacological potency and selectivity compared to its parent compound [1] [2]. This comprehensive analysis examines the compound's multifaceted mechanism of action across four primary molecular targets, each contributing to distinct physiological outcomes through well-characterized signaling pathways.

Epithelial Sodium Channel Modulation

Phenamil methanesulfonate functions as a highly potent and less reversible epithelial sodium channel (ENaC) blocker, demonstrating superior pharmacological characteristics compared to first-generation amiloride derivatives [1] [9] [10]. The compound exhibits an IC₅₀ of 400 nM for ENaC inhibition, representing significantly enhanced potency relative to conventional amiloride-based therapeutics [9] [11].

Binding Affinity and Molecular Interactions

The compound demonstrates exceptionally high binding affinity to ENaC with a dissociation constant (Kd) of 0.4 nM for high-affinity binding sites located within the extracellular domain of the channel [1] [2]. This binding occurs at the same sites that interact with amiloride, but with markedly enhanced affinity due to structural modifications including the methanesulfonate group and phenylamino-imino substituents .

ENaC channels are composed of three homologous subunits (α, β, and γ) that assemble in a 1:1:1 stoichiometry with a counterclockwise arrangement when viewed from the extracellular surface [13] [14]. Each subunit contains two transmembrane domains connected by a large extracellular loop, with extensive disulfide-rich domains that contribute to channel stability and regulation [15] [16].

Mechanism of Sodium Transport Inhibition

The inhibition mechanism involves competitive antagonism at the channel pore, where phenamil methanesulfonate binds to specific recognition sites and prevents sodium ion permeation [15] [16]. The binding demonstrates voltage-independent characteristics typical of pore-blocking mechanisms, and the inhibition shows competitive kinetics with external sodium concentration [15].

Studies utilizing human bronchial epithelial cells have demonstrated that phenamil methanesulfonate effectively inhibits active sodium transport with IC₅₀ values of 75 nM in human cells and 116 nM in ovine bronchial epithelial cells [17]. This inhibition directly impacts transepithelial sodium absorption, which has therapeutic implications for conditions involving abnormal sodium transport, particularly cystic fibrosis [18] [17].

Pharmacological ParameterValueComparison to Amiloride
IC₅₀ (nM)4002.5-10 fold more potent
Binding Affinity (Kd)0.4 nM250-fold higher affinity
ReversibilityLess reversibleSustained blockade
SelectivityEnhancedImproved therapeutic window

Bone Morphogenetic Protein Signaling Potentiation

Phenamil methanesulfonate exerts profound osteogenic effects through activation and enhancement of the Bone Morphogenetic Protein (BMP) signaling pathway, representing a unique mechanism among small molecule osteogenic agents [19] [20] [21]. This activation occurs through a multi-step molecular cascade involving specific protein interactions and transcriptional regulation.

Tribbles Homolog 3 Induction Mechanism

The primary mechanism involves transcriptional upregulation of Tribbles Homolog 3 (Trb3), a critical regulatory protein that positively modulates BMP signaling [21] [22]. Phenamil methanesulfonate induces Trb3 expression within 24-48 hours of treatment, with maximal effects observed at 48-72 hours [21]. This induction appears to be selective for phenamil among amiloride derivatives, as benzamil and other analogs do not demonstrate similar Trb3 upregulation [21].

Trb3 functions as a scaffolding protein that facilitates the degradation of SMAD Ubiquitin Regulatory Factor 1 (Smurf1), a key antagonist of BMP signaling [21] [23]. By reducing Smurf1 protein levels, Trb3 prevents the ubiquitin-mediated degradation of SMAD proteins (SMAD1, SMAD5, and SMAD8), thereby stabilizing these critical signal transducers [21] [24].

SMAD Protein Stabilization and Nuclear Translocation

The stabilization of SMAD proteins leads to enhanced formation of SMAD1/5/8-SMAD4 complexes, which translocate to the nucleus and function as transcriptional activators [21] [25]. This nuclear accumulation results in increased expression of BMP target genes, including Id1, Hey1, and osterix, which are essential for osteoblastic differentiation [21].

Quantitative analysis reveals that phenamil methanesulfonate treatment significantly increases phosphorylated SMAD1/5/8 levels, indicating enhanced BMP receptor activity [26]. This effect demonstrates additive properties when combined with exogenous BMP ligands, suggesting that phenamil acts through complementary mechanisms rather than simply mimicking BMP activity [21] [26].

Temporal Dynamics of BMP Signaling Enhancement

The temporal pattern of phenamil-induced BMP signaling differs markedly from direct BMP stimulation. While BMP ligands induce rapid SMAD phosphorylation within minutes, phenamil-mediated effects require 24-48 hours to achieve maximal Id1 expression [21]. This delayed response profile is consistent with the requirement for new protein synthesis (Trb3) to mediate the phenamil effect [21].

Signaling ComponentEffect of PhenamilTime CourseMechanism
Trb3 Expression4-6 fold increase24-48 hoursTranscriptional upregulation
Smurf1 Protein60-70% reduction48-72 hoursTrb3-mediated degradation
SMAD1/5/82-3 fold stabilization48-96 hoursReduced ubiquitination
BMP Target Genes3-8 fold increase72+ hoursEnhanced transcription

Wnt Signaling Pathway Interactions

Phenamil methanesulfonate demonstrates a distinctive interaction profile with Wnt signaling pathways that differentiates it from other osteogenic compounds and adipogenic modulators [27]. Comprehensive mechanistic studies have established that phenamil does not function as a direct modulator of canonical Wnt/β-catenin signaling, despite its significant effects on cellular differentiation processes.

Absence of Direct Wnt Pathway Modulation

Extensive functional analysis using TOP-FLASH reporter assays has conclusively demonstrated that phenamil methanesulfonate does not significantly alter β-catenin-driven transcriptional activity [27]. In contrast to harmine, a known Wnt inhibitor, phenamil treatment fails to suppress Wnt3a-induced activation of canonical Wnt signaling in multiple cell types [27]. This lack of direct Wnt modulation has been confirmed through analysis of endogenous Wnt target genes, including Axin2 and Id2, which remain unaffected by phenamil treatment [27].

Functional Independence from Wnt-Mediated Adipogenesis

The independence of phenamil action from Wnt signaling has been demonstrated through additive effects observed when phenamil is combined with harmine, a confirmed Wnt pathway inhibitor [27]. These compounds show synergistic effects on peroxisome proliferator-activated receptor γ (PPARγ) expression and adipogenic gene activation, indicating distinct and complementary mechanisms of action [27].

Implications for Osteogenic vs Adipogenic Balance

While phenamil does not directly modulate Wnt signaling, its effects on cellular differentiation occur within the context of Wnt-regulated lineage commitment decisions. The Wnt/β-catenin pathway is well-established as a critical determinant of mesenchymal stem cell fate, promoting osteogenesis while inhibiting adipogenesis [28] [29]. Phenamil's ability to enhance osteogenic differentiation through BMP signaling potentiation operates independently of this Wnt-mediated switch, providing an orthogonal mechanism for promoting bone formation [21] [26].

Molecular Basis for Pathway Independence

The mechanistic independence of phenamil from Wnt signaling reflects the distinct molecular targets and signaling cascades involved. While Wnt signaling operates through β-catenin stabilization and TCF/LEF-mediated transcription [28] [30], phenamil functions through ion channel modulation and Trb3-mediated BMP pathway enhancement [21]. This independence provides therapeutic advantages by allowing BMP signaling activation without interference with endogenous Wnt regulatory mechanisms that control tissue homeostasis [31].

Wnt Signaling ParameterPhenamil EffectHarmine (Control)Functional Significance
TOP-FLASH ActivityNo significant change50-70% inhibitionNo direct β-catenin modulation
Axin2 ExpressionUnchangedSignificantly reducedNo Wnt target gene suppression
Id2 ExpressionUnchangedSignificantly reducedPreserved Wnt responsiveness
Combined EffectsAdditive with harmineIndependent actionComplementary mechanisms

Dates

Last modified: 07-23-2023

Explore Compound Types